1-Bromo-4,4,4-trifluoro-3,3-bis(trifluoromethyl)but-1-ene
Overview
Description
1-Bromo-4,4,4-trifluoro-3,3-bis(trifluoromethyl)but-1-ene is a useful research compound. Its molecular formula is C6H2BrF9 and its molecular weight is 324.97 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Mode of Action
It’s known that fluoroolefins can participate in various chemical reactions due to the presence of the carbon-fluorine bond . For instance, they can undergo addition reactions with nucleophiles, leading to changes in their targets
Biochemical Pathways
Fluoroolefins and related compounds are known to influence a variety of biochemical processes, including enzymatic reactions and signal transduction pathways . The exact pathways and downstream effects would depend on the specific targets of BTCB.
Pharmacokinetics
The pharmacokinetics of fluoroolefins can be influenced by factors such as their lipophilicity, molecular size, and chemical stability
Result of Action
The interaction of fluoroolefins with biological targets can lead to various outcomes, including changes in enzyme activity, alterations in cellular signaling, and modifications of cellular structures . The specific effects would depend on the nature of BTCB’s interaction with its targets.
Action Environment
Environmental factors can influence the action, efficacy, and stability of BTCB. For instance, factors such as pH, temperature, and the presence of other chemicals can affect the reactivity of fluoroolefins . Moreover, BTCB is generally stable under normal storage conditions .
Properties
IUPAC Name |
(E)-1-bromo-4,4,4-trifluoro-3,3-bis(trifluoromethyl)but-1-ene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF9/c7-2-1-3(4(8,9)10,5(11,12)13)6(14,15)16/h1-2H/b2-1+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSNVMZDEOYQBQ-OWOJBTEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CBr)C(C(F)(F)F)(C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/Br)\C(C(F)(F)F)(C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF9 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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